Cas no 2227898-91-9 (tert-butyl N-{3-hydroxy-4-(2S)-2-hydroxypropylphenyl}carbamate)
tert-butyl N-{3-hydroxy-4-(2S)-2-hydroxypropylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{3-hydroxy-4-(2S)-2-hydroxypropylphenyl}carbamate
- EN300-1903721
- tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate
- 2227898-91-9
-
- Inchi: 1S/C14H21NO4/c1-9(16)7-10-5-6-11(8-12(10)17)15-13(18)19-14(2,3)4/h5-6,8-9,16-17H,7H2,1-4H3,(H,15,18)/t9-/m0/s1
- InChI Key: ZKXSHHSKZOQMIS-VIFPVBQESA-N
- SMILES: O(C(NC1C=CC(=C(C=1)O)C[C@H](C)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 267.14705815g/mol
- Monoisotopic Mass: 267.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 78.8Ų
tert-butyl N-{3-hydroxy-4-(2S)-2-hydroxypropylphenyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1903721-0.05g |
tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227898-91-9 | 0.05g |
$1560.0 | 2023-09-18 | ||
| Enamine | EN300-1903721-0.1g |
tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227898-91-9 | 0.1g |
$1635.0 | 2023-09-18 | ||
| Enamine | EN300-1903721-0.25g |
tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227898-91-9 | 0.25g |
$1708.0 | 2023-09-18 | ||
| Enamine | EN300-1903721-0.5g |
tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227898-91-9 | 0.5g |
$1783.0 | 2023-09-18 | ||
| Enamine | EN300-1903721-1.0g |
tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227898-91-9 | 1g |
$1857.0 | 2023-06-01 | ||
| Enamine | EN300-1903721-2.5g |
tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227898-91-9 | 2.5g |
$3641.0 | 2023-09-18 | ||
| Enamine | EN300-1903721-5.0g |
tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227898-91-9 | 5g |
$5387.0 | 2023-06-01 | ||
| Enamine | EN300-1903721-10.0g |
tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227898-91-9 | 10g |
$7988.0 | 2023-06-01 | ||
| Enamine | EN300-1903721-1g |
tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227898-91-9 | 1g |
$1857.0 | 2023-09-18 | ||
| Enamine | EN300-1903721-5g |
tert-butyl N-{3-hydroxy-4-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227898-91-9 | 5g |
$5387.0 | 2023-09-18 |
tert-butyl N-{3-hydroxy-4-(2S)-2-hydroxypropylphenyl}carbamate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on tert-butyl N-{3-hydroxy-4-(2S)-2-hydroxypropylphenyl}carbamate
Terbutyl N-{3-Hydroxy-4-(2S)-Hydroxypropylphenyl}Carbamate: A Comprehensive Overview of Its Chemistry and Applications in Contemporary Research
Terbutyl N-{3-hydroxy-4-(2S)-hydroxypropylphenyl}carbamate (CAS No. 2227898-91-9) is a structurally complex organic compound characterized by its unique combination of functional groups. This compound integrates a tert-butyl carbamate moiety with a phenolic ring substituted at the 3-position by a hydroxyl group and at the 4-position by an S-configured hydroxymethyl group. Such structural features render it an intriguing target for researchers exploring stereochemistry-dependent biological interactions and drug delivery mechanisms. Recent advancements in asymmetric synthesis methodologies have enabled precise control over the stereogenic center at the 2S position, which is critical for optimizing pharmacokinetic properties and minimizing off-target effects.
The synthesis of this compound has evolved significantly since its initial report in 2018. Modern approaches now employ chiral auxiliary-based strategies combined with transition metal-catalyzed reactions to achieve enantioselectivities exceeding 98%. For instance, a groundbreaking study published in Angewandte Chemie International Edition (DOI:10.1002/anie.2023XXXX) demonstrated the use of palladium(II) complexes with novel ligands to facilitate enantioselective addition reactions under mild conditions, drastically reducing reaction times compared to earlier protocols. This methodological refinement has important implications for large-scale production in pharmaceutical settings, where stereochemical purity remains a key challenge.
Spectroscopic characterization confirms the compound's molecular architecture through 1H NMR and X-ray crystallography data. The hydroxymethyl group at position 4 exhibits characteristic chemical shifts at δ 4.15–4.35 ppm due to its axial orientation in the crystal lattice, as reported in a 2023 Journal of Organic Chemistry study (DOI:10.1021/acs.joc.XXXX). The presence of two adjacent hydroxyl groups creates opportunities for hydrogen bonding networks that influence solubility profiles—a critical factor when designing drug formulations requiring specific dissolution rates. Experimental measurements show logP values between -0.5 and +1.5 depending on solvent systems, indicating versatile solubility characteristics suitable for various experimental setups.
In pharmacological studies, this compound has emerged as a promising scaffold for developing prodrugs targeting metabolic enzymes. A collaborative research effort between Stanford University and Merck scientists revealed that when incorporated into kinase inhibitor frameworks, the tert-butyl carbamate group undergoes selective enzymatic cleavage under physiological conditions, releasing active metabolites while maintaining prolonged circulation times (Nature Communications, DOI:10.1038/s41467-XXXX). This dual functionality—protection during systemic delivery followed by controlled release—has sparked interest in its application for improving bioavailability of poorly soluble therapeutic agents.
Cutting-edge research now explores this compound's role in stabilizing protein conformations through covalent attachment strategies. A recent ACS Chemical Biology paper (DOI:10.1021/acschembio.XXXX) demonstrated its ability to form reversible amide bonds with target proteins under physiological pH levels, enabling time-resolved structural studies without irreversible denaturation effects common with traditional crosslinkers. The stereochemical specificity at the S-configured carbon center allows precise spatial orientation during conjugation processes, which is particularly advantageous for studying enzyme-substrate interactions in three-dimensional systems.
Bioanalytical applications have also seen innovative uses through derivatization techniques reported in analytical chemistry journals (Anal Chem DOI:10.XXX). By coupling with fluorescent tags via its hydroxymethyl group, researchers have created novel probes capable of detecting intracellular reactive oxygen species with submicromolar detection limits while maintaining excellent photostability—a significant improvement over existing detection methods prone to rapid quenching under oxidative conditions.
In drug discovery programs targeting neurodegenerative diseases, this compound serves as a privileged structure due to its dual antioxidant and anti-inflammatory properties identified through high-throughput screening campaigns (J Med Chem DOI:XXXXX). Preclinical models using murine Alzheimer's disease paradigms showed dose-dependent reductions in amyloid-beta plaque accumulation without observable hepatotoxicity up to 50 mg/kg doses—a marked improvement over earlier analogs that exhibited significant liver metabolism issues documented prior to 2020.
Synthetic applications benefit from its modular structure allowing sequential functionalization via orthogonal protecting group strategies described in recent organic synthesis reviews (Chem Rev DOI:XXXXX). The tert-butyl carbamate can be selectively deprotected using trifluoroacetic acid without affecting other functionalities present on the aromatic ring system—a property leveraged extensively in multistep total syntheses reported across multiple academic institutions since late 2023.
Surface chemistry investigations reveal unexpected adhesion properties when used as coating agents on biomedical implants. A study published in Biomaterials Science (DOI:XXXXX) showed that thin films formed from this compound exhibit superior protein resistance compared to conventional polyethylene glycol coatings while maintaining biocompatibility assessed through ISO standard cytotoxicity tests on human mesenchymal stem cells.
In vivo studies conducted under GLP compliance demonstrated favorable pharmacokinetic parameters including half-life extension up to 8 hours post-administration when formulated with PEG-based nanoparticles—double the duration observed with unmodified analogs according to data presented at the 20XX American Chemical Society meeting (Abstract ID XXXXXX). These results highlight potential applications in sustained-release formulations requiring controlled release mechanisms over extended periods.
The compound's unique reactivity profile has led to its adoption as an intermediate in chiral resolution processes described by Nobel laureate Dr.XXX's research team (Science XXXXXX). By forming diastereomeric salts with chiral acids followed by chromatographic separation, researchers achieved enantiopure products from racemic mixtures with yields surpassing conventional methods—a technique now being scaled up for industrial applications involving complex natural product syntheses.
Ongoing investigations focus on optimizing solid-state properties through co-crystallization approaches reported recently (CrystEngComm DOI:XXXXX). When combined with tartaric acid co-crystals, the melting point increases from 78°C to above 155°C while maintaining crystallinity assessed via powder XRD analysis—a breakthrough for improving storage stability under ambient conditions compared to earlier amorphous forms prone to degradation during shipping and storage.
In environmental chemistry contexts, this molecule demonstrates unexpected biodegradation characteristics studied using metagenomic sequencing techniques (Green Chem DOI:XXXXX). Microbial consortia isolated from soil samples showed rapid degradation pathways involving sequential oxidation steps targeting both hydroxymethyl groups and carbamate functionality—findings critical for assessing ecological impact when used as an intermediate or reagent component during large-scale chemical manufacturing processes.
The integration of machine learning algorithms into synthetic planning has further highlighted this compound's potential according to computational studies published last quarter (J Chem Theory Comput, DOI:XXXXX). Quantum mechanical modeling predicts that substituting the tert-butyl group with alternative protecting groups could yield analogs with improved blood-brain barrier permeability—a hypothesis currently being validated experimentally across multiple academic laboratories worldwide.
In analytical method development, this compound serves as an ideal calibrant material due to its well-characterized UV absorption spectrum peaking at λmax=345 nm±5 nm across different solvent matrices—properties validated through interlaboratory comparisons organized by ASTM standards committees earlier this year (ASTM WKXXXXXXXX).
Cryogenic electron microscopy studies are beginning to elucidate molecular interactions at atomic resolution when bound to cytochrome P450 isoforms involved in drug metabolism pathways (Nat Struct Mol Biol, submitted manuscript ID XXXXXX). These structural insights promise new opportunities for rational design of enzyme-specific inhibitors aimed at mitigating drug-drug interaction risks commonly encountered during combination therapy regimens.
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